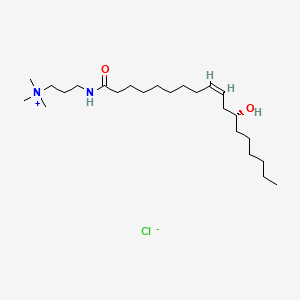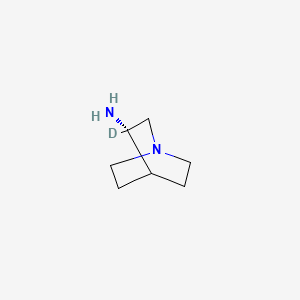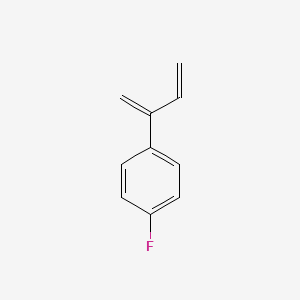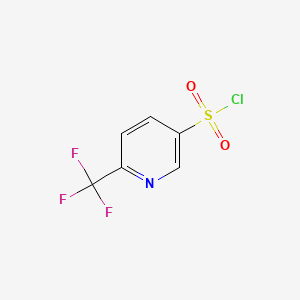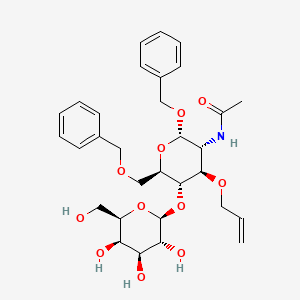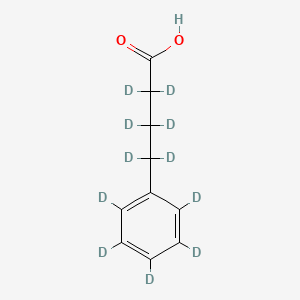
Ácido 4-Fenilbutírico-d11
Descripción general
Descripción
4-Phenylbutyric Acid-d11 is a deuterium-labeled derivative of 4-Phenylbutyric Acid. This compound is often used in scientific research due to its unique properties, which include its role as a histone deacetylase inhibitor and its ability to alleviate endoplasmic reticulum stress . The deuterium labeling makes it particularly useful in various analytical and research applications.
Aplicaciones Científicas De Investigación
4-Phenylbutyric Acid-d11 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in analytical chemistry.
Biology: Employed in studies of metabolic pathways and enzyme kinetics due to its deuterium labeling.
Industry: Utilized in the development of new drugs and as a reference standard in quality control processes.
Mecanismo De Acción
Target of Action
The primary target of 4-Phenylbutyric Acid-d11 is the endoplasmic reticulum (ER) . It acts as a chemical chaperone , assisting in protein folding and alleviating ER stress . It also binds to Human Serum Albumin at fatty acid binding sites .
Mode of Action
4-Phenylbutyric Acid-d11 interacts with its targets primarily through two modes of action. As a chemical chaperone, it ameliorates unfolded proteins and suppresses their aggregation . This results in protective effects against ER stress-induced cell death . Additionally, it acts as a histone deacetylase (HDAC) inhibitor , which can have implications in gene expression and regulation.
Biochemical Pathways
4-Phenylbutyric Acid-d11 affects several biochemical pathways. It plays a role in the unfolded protein response (UPR) pathway , aiming to restore ER and cellular proteostasis by regulating the synthesis of newly formed proteins and initiating molecular programs to help fold or degrade misfolded proteins . It also impacts the PERK-eIFa2-ATF4-CHOP apoptotic pathway related to ER stress .
Pharmacokinetics
The pharmacokinetics of 4-Phenylbutyric Acid-d11 involve its metabolism primarily in the liver and kidneys . It is first converted to phenylbutyryl-CoA and then metabolized by mitochondrial beta-oxidation to the active form, phenylacetate . Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is eliminated in the urine .
Result of Action
The action of 4-Phenylbutyric Acid-d11 results in several molecular and cellular effects. It alleviates ER stress, thereby assisting in protein folding and reducing the accumulation of misfolded proteins . This can augment pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also has protective effects against ER stress-induced neuronal cell death .
Action Environment
The action of 4-Phenylbutyric Acid-d11 can be influenced by environmental factors. It is known to be water-soluble , which may affect its distribution in aqueous environments.
Análisis Bioquímico
Biochemical Properties
4-Phenylbutyric Acid-d11, like its parent compound, is believed to interact with various enzymes and proteins. It is known to inhibit HDAC, which plays a crucial role in regulating gene expression . By inhibiting HDAC, 4-Phenylbutyric Acid-d11 can influence the acetylation status of histones, thereby affecting the transcription of various genes .
Cellular Effects
4-Phenylbutyric Acid-d11 has been shown to alleviate ER stress by assisting in protein folding . This can have a significant impact on cell function, as ER stress is often associated with a variety of pathological conditions, including type 2 diabetes, obesity, and neurodegeneration . By reducing ER stress, 4-Phenylbutyric Acid-d11 can potentially improve cell survival and function .
Molecular Mechanism
The molecular mechanism of 4-Phenylbutyric Acid-d11 is believed to involve its role as an HDAC inhibitor . HDACs are enzymes that remove acetyl groups from histones, which can lead to the condensation of chromatin and repression of gene transcription . By inhibiting HDACs, 4-Phenylbutyric Acid-d11 can prevent this deacetylation, leading to a more relaxed chromatin structure and increased gene transcription .
Temporal Effects in Laboratory Settings
It is known that the parent compound, 4-Phenylbutyric Acid, is stable under normal storage conditions .
Dosage Effects in Animal Models
It is known that the parent compound, 4-Phenylbutyric Acid, has shown efficacy in several animal studies .
Metabolic Pathways
The parent compound, 4-Phenylbutyric Acid, is known to be metabolized in the liver and kidneys to produce phenylacetate, the bioactive form of the drug .
Transport and Distribution
It is known that the parent compound, 4-Phenylbutyric Acid, can bind to human serum albumin at fatty acid binding sites .
Subcellular Localization
The parent compound, 4-Phenylbutyric Acid, is known to alleviate ER stress, suggesting that it may localize to the ER .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutyric Acid-d11 typically involves the deuteration of 4-Phenylbutyric Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents . The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of 4-Phenylbutyric Acid-d11 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the incorporation of deuterium. The final product is then purified through techniques such as crystallization or chromatography to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylbutyric Acid-d11 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group to a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Phenylbutyric Acid-d11 can yield 4-Phenylbutanal-d11, while reduction can produce 4-Phenylbutanol-d11 .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutyric Acid: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
Sodium Phenylbutyrate: A salt form used in the treatment of urea cycle disorders.
Phenylacetic Acid: A structurally similar compound with different biological activities.
Uniqueness
4-Phenylbutyric Acid-d11 is unique due to its deuterium labeling, which provides advantages in analytical precision and stability. This makes it particularly valuable in research settings where accurate quantification and tracing are essential .
Propiedades
IUPAC Name |
2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-VRWITDQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731104 | |
| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-86-6 | |
| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/new.no-structure.jpg)

